molecular formula C13H11N3 B582352 4-(1H-pyrrolo[2,3-c]pyridin-4-yl)aniline CAS No. 1357094-59-7

4-(1H-pyrrolo[2,3-c]pyridin-4-yl)aniline

Cat. No.: B582352
CAS No.: 1357094-59-7
M. Wt: 209.252
InChI Key: MQTAICMNSKFQHP-UHFFFAOYSA-N
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Description

4-(1H-pyrrolo[2,3-c]pyridin-4-yl)aniline (CAS 2748752-13-6) is a high-value chemical intermediate for research and development in medicinal chemistry. This aniline-functionalized pyrrolopyridine derivative is a key building block for synthesizing novel compounds targeting various kinases. While specific data on this exact compound is emerging, its structural similarity to the prominent pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine scaffolds suggests significant potential . Compounds based on the pyrrolopyridine core are extensively investigated as potent inhibitors of ectonucleotide pyrophosphatase/phosphodiesterases (NPPs) like NPP1 and NPP3, which are targets in cancer and inflammatory diseases . Furthermore, the pyrrolopyridine scaffold is a privileged structure in kinase inhibitor discovery . It serves as the hinge-binding motif in inhibitors for kinases such as MPS1, a crucial target in cancers with chromosomal instability, and other mitogen-activated protein kinases (MAPKs) like TAK1 and MAP4K2 . Researchers can utilize this aniline to functionalize the scaffold, creating sulfonamide, sulfonylurea, or amide derivatives to explore structure-activity relationships and optimize potency, selectivity, and pharmacokinetic properties . This product is intended for research purposes in drug discovery, specifically for the synthesis and screening of novel bioactive molecules. It is supplied with high purity and is strictly for Research Use Only.

Properties

CAS No.

1357094-59-7

Molecular Formula

C13H11N3

Molecular Weight

209.252

IUPAC Name

4-(1H-pyrrolo[2,3-c]pyridin-4-yl)aniline

InChI

InChI=1S/C13H11N3/c14-10-3-1-9(2-4-10)12-7-15-8-13-11(12)5-6-16-13/h1-8,16H,14H2

InChI Key

MQTAICMNSKFQHP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CN=CC3=C2C=CN3)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Ring Position Variations : The pyrrolopyridine ring position ([2,3-c] vs. [2,3-b]) alters electronic properties and steric interactions. For example, [2,3-b] isomers (e.g., compounds in ) often exhibit enhanced solubility due to oxygen linkers, whereas the [2,3-c] isomer in the target compound lacks such modifications, favoring direct aromatic interactions .

Substituent Effects :

  • Electron-Withdrawing Groups (EWGs) : Compounds with chloro (Cl), trifluoromethyl (CF₃), or fluoro (F) substituents (e.g., ) show improved metabolic stability and target binding affinity compared to the unsubstituted parent compound .
  • Linker Groups : Ether or morpholine linkers (e.g., ) increase molecular flexibility and solubility but may reduce membrane permeability .

Biological Relevance : The trifluoromethyl and difluoroaniline derivatives (e.g., ) are frequently employed in kinase inhibitors (e.g., MAP4K1), whereas the unsubstituted aniline in the target compound serves as a foundational scaffold for further functionalization .

Functional Performance in Drug Discovery

  • Target Compound : Its minimal substitution profile makes it a preferred intermediate for introducing diverse functional groups (e.g., sulfonamides, ureas) in early-stage drug discovery .
  • Morpholine Derivatives (): Exhibit enhanced solubility but lower blood-brain barrier penetration due to increased polarity.
  • Trifluoromethyl-Substituted Analogues (): Demonstrate superior pharmacokinetic profiles and target selectivity in kinase inhibition assays .

Preparation Methods

Halogenated Intermediate Synthesis

The synthesis often begins with halogenated pyrrolopyridine precursors to enable subsequent cross-coupling reactions. For example, 4-chloro-1H-pyrrolo[2,3-c]pyridine serves as a pivotal intermediate, synthesized via iodination and chlorination of pyrrolopyridine derivatives. In one protocol, 4-amino-2-bromopyridine undergoes iodination using iodine monochloride in acetic acid, yielding 2-bromo-5-iodopyridin-4-amine with 38% efficiency after chromatographic purification. This intermediate’s halogen atoms at C-2 and C-5 enable chemoselective functionalization at later stages.

The introduction of the aniline moiety at the pyrrolopyridine C-4 position frequently relies on Suzuki–Miyaura cross-coupling. A chemoselective protocol developed for analogous 7-azaindoles uses 4-chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine and arylboronic acids in the presence of Pd/C–PPh3–CuI catalysts. Adapting this method, coupling 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine with 4-aminophenylboronic acid could install the aniline group. However, protecting the aniline’s amine as a boronic ester (e.g., N-Boc-4-boronophenylalanine) is essential to prevent catalyst poisoning.

Buchwald–Hartwig Amination

Direct amination at C-4 via Buchwald–Hartwig coupling offers an alternative pathway. Using Pd2(dba)3 and Xantphos as catalytic systems, secondary amines have been coupled to 4-chloropyrrolopyridines in yields exceeding 70%. For primary anilines, however, side reactions such as dimerization necessitate careful optimization of base (Cs2CO3) and ligand (BINAP) combinations.

Protective Group Strategies

Sulfonyl and SEM Protection

The pyrrole nitrogen’s reactivity often mandates protection during synthesis. Phenylsulfonyl groups are introduced via reaction with PhSO2Cl in acetone, providing 1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine intermediates. Alternatively, trimethylsilylethoxymethyl (SEM) groups are employed, though their removal with HCl/MeOH risks formaldehyde release, leading to tricyclic byproducts. Comparative studies indicate sulfonyl protection offers superior stability during cross-coupling.

Aniline Protection and Deprotection

The aniline’s primary amine is typically protected as a tert-butoxycarbonyl (Boc) group during coupling. Post-coupling deprotection with trifluoroacetic acid (TFA) or HCl in dioxane restores the free amine. For example, Boc-protected 4-aminophenylboronic acid, when coupled to a chloropyrrolopyridine, undergoes deprotection in 2 M NaOH/EtOH to yield the target compound.

Microwave-Assisted Synthesis

Recent advancements leverage microwave irradiation to accelerate coupling reactions. A protocol for 6-aryl-pyrrolo[3,2-c]pyridines employs microwave conditions (125°C, 26 min) with Pd(PPh3)4 and K2CO3, achieving >80% yields. Adapting this to 4-(1H-pyrrolo[2,3-c]pyridin-4-yl)aniline synthesis could reduce reaction times from hours to minutes while maintaining selectivity.

Comparative Analysis of Synthetic Routes

MethodKey Reagents/ConditionsYield (%)AdvantagesLimitations
Suzuki–Miyaura CouplingPd/C, PPh3, CuI, H2O, 80°C65–75Chemoselective, aqueous conditionsRequires boronated aniline precursor
Buchwald–Hartwig AminationPd2(dba)3, Xantphos, Cs2CO3, 100°C70–80Direct aminationSensitive to oxygen/moisture
Microwave-AssistedPd(PPh3)4, K2CO3, 125°C, 26 min80–85Rapid, high efficiencySpecialized equipment required

Challenges and Optimization

Byproduct Formation

Deprotection steps, particularly SEM group removal, often generate side products. For instance, SEM cleavage with HCl releases formaldehyde, which can react with the amine to form imine-linked dimers or tricyclic structures. Replacing SEM with thermally stable groups (e.g., tert-butyl) mitigates this issue.

Regioselectivity in Halogenation

Iodination of pyrrolopyridines at C-2 versus C-3 remains a challenge. Using NaH and TIPSCl to protect the pyrrole nitrogen prior to iodination improves regioselectivity, favoring C-2 substitution .

Q & A

Q. What protocols ensure reproducibility in multi-step syntheses across labs?

  • Methodological Answer :
  • Detailed SOPs : Document exact conditions (e.g., solvent batch, humidity control).
  • Intermediate characterization : Share NMR/HPLC data for all intermediates to confirm consistency.
  • Round-robin testing : Collaborate with external labs to replicate key steps and identify critical variables .

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